N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
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Description
N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure may confer significant therapeutic properties.
- Molecular Formula : C22H21FN4O3S
- Molecular Weight : 440.5 g/mol
- CAS Number : 1251707-83-1
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit varying degrees of anticancer activity. For instance:
- Cell Line Studies : Compounds derived from pyrido[2,3-e][1,2,4]thiadiazine have shown moderate to significant activity against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Specifically, studies have demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation in these lines .
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
HCT-116 | 10.5 | Moderate |
MCF-7 | 8.0 | Significant |
HeLa | 12.0 | Moderate |
The proposed mechanism for the anticancer activity of this compound may involve the inhibition of key signaling pathways associated with cell growth and survival. Similar compounds have been shown to disrupt the PD-1/PD-L1 interaction in immune cells, enhancing T-cell activation and potentially leading to increased anti-tumor immunity .
Study on Structural Analogues
A study focusing on the synthesis and evaluation of various pyrido[2,3-e][1,2,4]thiadiazine derivatives highlighted that modifications in the substituents significantly affect their biological activity. The presence of fluorine in the phenyl group was noted to enhance lipophilicity and cellular uptake, which may contribute to increased efficacy against cancer cells .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies have indicated a reduction in tumor size when administered at specific dosages over a defined period. Further research is necessary to establish optimal dosing regimens and evaluate long-term effects.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-2-16-5-9-18(10-6-16)25-21(28)14-26-15-27(19-11-7-17(23)8-12-19)22-20(31(26,29)30)4-3-13-24-22/h3-13H,2,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBXHJEDOMDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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